2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is C7H7ClO4S. The molecular weight is 222.65 g/mol.Physical and Chemical Properties Analysis
This compound is a white crystalline powder. It is soluble in organic solvents such as chloroform, ether, and benzene.Scientific Research Applications
Synthesis of Secondary Amines 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride plays a role in the synthesis of secondary amines from primary amines through a process involving 2-nitrobenzenesulfonamides. This method showcases the utility of sulfonyl chlorides in amide and amine synthesis, indicating their importance in organic synthesis and chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).
Oxidation of Thiols and Disulfides A notable application of sulfonyl chlorides includes their synthesis via the oxidation of thiols and disulfides with chlorine dioxide. This method offers a convenient and high-yield approach to producing sulfonyl chlorides under mild conditions, highlighting their extensive use in various industrial and pharmaceutical applications (Lezina, Rubtsova, & Kuchin, 2011).
Sulfonation of Aromatic Compounds Research has explored the sulfonation reactions of dihydroxybenzenes and their derivatives with sulfur trioxide, revealing the impact of initial sulfation on product distribution. Such studies are crucial for understanding the chemical behavior of sulfonyl chlorides in aromatic compound modifications, with implications for manufacturing dyes, detergents, and pharmaceuticals (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).
Versatile Sulfonating Agent this compound is recognized as a versatile sulfonating agent useful in the preparation of sulfonamides or as an N-protecting group. Its wide applicability in synthesis and solid availability make it a valuable reagent in organic chemistry (Raheja & Johnson, 2001).
Antimicrobial Activity Synthetic efforts involving sulfonyl chlorides have led to the development of new compounds with significant antibacterial activities. By synthesizing derivatives and assessing their reactivity, researchers can discover new therapeutic agents with potential applications in combating bacterial infections (Mohamed, 2007).
Spectroscopic Studies Vibrational spectroscopic studies of sulfonyl chloride derivatives, including this compound, provide insights into their molecular structure and chemical significance. These studies contribute to a deeper understanding of sulfonyl chlorides' role in biological activity and material science (Nagarajan & Krishnakumar, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
This compound is an electrophile that can react with nucleophiles via a mechanism similar to nucleophilic substitution . In this process, the chloride ion is displaced by the nucleophile, resulting in the formation of a new bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. It’s likely to be involved in the synthesis of more complex organic compounds, potentially influencing a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. Generally, it can lead to the formation of new organic compounds, potentially influencing various cellular processes .
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCQNVETRIMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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